molecular formula C10H15NO2S B6265764 (2,4,5-trimethylphenyl)methanesulfonamide CAS No. 1250004-34-2

(2,4,5-trimethylphenyl)methanesulfonamide

Cat. No.: B6265764
CAS No.: 1250004-34-2
M. Wt: 213.3
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Description

(2,4,5-Trimethylphenyl)methanesulfonamide is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.30 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a 2,4,5-trimethylphenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-trimethylphenyl)methanesulfonamide typically involves the reaction of 2,4,5-trimethylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2,4,5-Trimethylphenyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,4,5-trimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, making it a valuable tool in drug development and biochemical research .

Comparison with Similar Compounds

Uniqueness: (2,4,5-Trimethylphenyl)methanesulfonamide is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamides and contributes to its specific applications in research and industry .

Properties

CAS No.

1250004-34-2

Molecular Formula

C10H15NO2S

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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